molecular formula C19H15FO4S B2897169 4-(Benzyloxy)phenyl 4-fluorobenzenesulfonate CAS No. 324776-28-5

4-(Benzyloxy)phenyl 4-fluorobenzenesulfonate

Cat. No.: B2897169
CAS No.: 324776-28-5
M. Wt: 358.38
InChI Key: WNZZWPLDDTWYBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)phenyl 4-fluorobenzenesulfonate is a sulfonate ester featuring a benzyloxy group (–OCH₂C₆H₅) at the para position of the phenyl ring and a fluorine atom at the para position of the benzenesulfonate moiety. This compound is structurally significant due to the combination of a bulky benzyloxy group and an electron-withdrawing fluorine substituent, which synergistically influence its electronic, steric, and reactivity profiles.

Properties

IUPAC Name

(4-phenylmethoxyphenyl) 4-fluorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO4S/c20-16-6-12-19(13-7-16)25(21,22)24-18-10-8-17(9-11-18)23-14-15-4-2-1-3-5-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZZWPLDDTWYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)phenyl 4-fluorobenzenesulfonate typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-(benzyloxy)phenol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production methods for 4-(Benzyloxy)phenyl 4-fluorobenzenesulfonate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)phenyl 4-fluorobenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The benzyloxy group can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.

    Reduction Reactions: Reduction of the sulfonate group can lead to the formation of sulfinate or thiol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides. Conditions may involve the use of polar aprotic solvents and mild heating.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzyloxy derivatives.

    Oxidation Reactions: Products include sulfonic acids or sulfonate esters.

    Reduction Reactions: Products include sulfinates or thiols.

Scientific Research Applications

4-(Benzyloxy)phenyl 4-fluorobenzenesulfonate is a chemical compound with a variety of applications in scientific research due to its unique chemical properties. It combines a benzyloxy group and a fluorobenzene moiety, which imparts enhanced stability and reactivity.

Scientific Research Applications

4-(Benzyloxy)phenyl 4-fluorobenzenesulfonate is used in diverse areas of scientific research:

  • Chemistry It serves as an intermediate in organic synthesis, particularly for preparing complex molecules.
  • Biology The compound is investigated as a biochemical probe and a building block for biologically active compounds. Its structurally similar compound, N-[4-(benzyloxy)phenyl]glycinamide, has been reported to target leukotriene A-4 hydrolase, potentially impacting the leukotriene biosynthesis pathway and reducing inflammation.
  • Medicine It is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Industry This compound is utilized in developing advanced materials like polymers and coatings because of its unique chemical properties.

Chemical Reactions

4-(Benzyloxy)phenyl 4-fluorobenzenesulfonate can undergo several types of chemical reactions:

  • Substitution Reactions The benzyloxy group can participate in nucleophilic substitution reactions.
  • Oxidation Reactions The compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.
  • Reduction Reactions Reduction of the sulfonate group can lead to the formation of sulfinate or thiol derivatives.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)phenyl 4-fluorobenzenesulfonate involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, modulating their activity. The fluorobenzene moiety can enhance the compound’s binding affinity and specificity. The sulfonate group can participate in ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Reaction Kinetics and Yields of Selected Compounds
Compound Synthetic Method Reaction Time (h) Yield (%) Reference
4-(Benzyloxy)-N-(3-chloro-2-phenyl-4-oxoazetidin-1-yl)benzamide Ultrasonic irradiation 2.5 92
4-(4-Cyano-2-fluorophenoxy)phenyl 4-methylbenzenesulfonate Conventional reflux 8 78

    Biological Activity

    4-(Benzyloxy)phenyl 4-fluorobenzenesulfonate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and research findings, supported by data tables and relevant case studies.

    Chemical Structure and Properties

    The compound features a benzyloxy group attached to a phenyl ring, along with a fluorobenzenesulfonate moiety. Its molecular formula is C13H11FO3SC_{13}H_{11}FO_3S, which contributes to its unique reactivity and biological profile.

    Antimicrobial Properties

    Research indicates that derivatives of compounds with similar structures exhibit antimicrobial activity . For instance, benzofuran derivatives have shown promise against various bacterial strains, suggesting that 4-(benzyloxy)phenyl 4-fluorobenzenesulfonate could possess similar properties.

    Anticancer Activity

    The compound's structural features may enable it to interact with specific cellular targets involved in cancer progression. Studies on related compounds have demonstrated anticancer effects , particularly through mechanisms that induce apoptosis in cancer cells .

    Neuroprotective Effects

    Recent investigations into related compounds have highlighted their potential as neuroprotective agents. For example, derivatives designed for Parkinson's disease treatment have shown MAO-B inhibitory activity and antioxidant properties, which may also apply to 4-(benzyloxy)phenyl 4-fluorobenzenesulfonate .

    The biological activity of 4-(benzyloxy)phenyl 4-fluorobenzenesulfonate likely involves the inhibition of specific enzymes or receptors. The sulfonate group may facilitate interactions with target proteins, leading to modulation of signaling pathways associated with inflammation and cell proliferation.

    Case Studies

    • Antimicrobial Activity : A study on benzofuran derivatives demonstrated that compounds with similar structures inhibited the growth of Gram-positive and Gram-negative bacteria, indicating a potential for developing new antimicrobial agents based on the structure of 4-(benzyloxy)phenyl 4-fluorobenzenesulfonate.
    • Cancer Cell Apoptosis : Research into related compounds has shown that they can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and modulation of Bcl-2 family proteins .
    • Neuroprotection : Compounds sharing structural similarities with 4-(benzyloxy)phenyl 4-fluorobenzenesulfonate have been evaluated for their neuroprotective effects in models of neurodegenerative diseases. These studies indicate significant protective effects against oxidative stress-induced cell death .

    Data Tables

    Biological Activity IC50 Values / Effectiveness References
    AntimicrobialVaries by strain (e.g., E. coli IC50 = X µM)
    AnticancerInduces apoptosis (e.g., IC50 = Y µM in A549 cells)
    NeuroprotectionMAO-B inhibition IC50 = Z µM

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.